3-Indolepropionyl-coenzyme A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

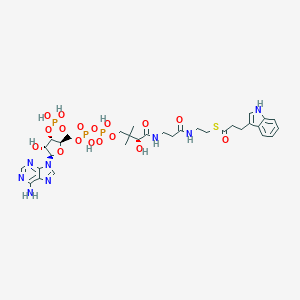

3-Indolepropionyl-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C32H45N8O17P3S and its molecular weight is 938.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Role and Enzymatic Reactions

Medium-Chain Fatty Acyl-CoA Dehydrogenase (MCAD) Activity

IPCoA serves as a substrate for medium-chain fatty acyl-CoA dehydrogenase (MCAD), an enzyme crucial for the β-oxidation of fatty acids. Research has demonstrated that IPCoA can undergo enzymatic transformation via MCAD, leading to the formation of chromophoric intermediates. This process is characterized by distinct absorbance changes in UV/vis spectroscopy, indicating the formation of intermediary species during the reaction, which are essential for understanding the mechanistic pathways of fatty acid metabolism .

Metabolic Implications

Impact on Fatty Acid Oxidation

Studies have shown that IPCoA influences mitochondrial fatty acid oxidation, particularly under conditions of dietary stress such as high-fat diets. For instance, inhibition of acyl-CoA oxidase-1 (ACOX1) using compounds like IPCoA can enhance mitochondrial fatty acid oxidation through activation of signaling pathways involving SIRT1 and AMPK. This activation leads to reduced lipid accumulation and improved metabolic profiles in animal models .

Therapeutic Potential

Metabolic Disorders

Given its role in enhancing fatty acid oxidation, IPCoA has potential therapeutic applications in treating metabolic disorders such as obesity and insulin resistance. By modulating key metabolic pathways, IPCoA could help in developing strategies to combat these conditions . The ability to influence lipid metabolism positions IPCoA as a candidate for further investigation in metabolic syndrome therapies.

Research Findings and Case Studies

Case Study: Inhibition of ACOX1

In a controlled study involving rats fed a high-fat diet, treatment with IPCoA derivatives resulted in significant reductions in hepatic lipid content and improved insulin sensitivity. The findings indicated that IPCoA not only serves as a substrate for MCAD but also plays a regulatory role in fatty acid metabolism through its effects on ACOX1 activity and downstream metabolic pathways .

化学反応の分析

Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

3-IPCoA acts as a pseudosubstrate for MCAD, undergoing dehydrogenation to form trans-3-indoleacryloyl-CoA (IACoA) . This reaction is central to studying flavin adenine dinucleotide (FAD)-dependent redox mechanisms:

-

Mechanism :

-

Kinetic Parameters :

Oxidase Activity with Molecular Oxygen

In the absence of ETF, reduced MCAD-FADH₂ reacts with O₂, producing hydrogen peroxide (H2O2):

-

Key Findings :

-

Biphasic Oxygen Kinetics : Low-affinity phase (Km=3μM) dominates at high O₂ concentrations .

-

Substrate Inhibition : Bulky substrates like 3-IPCoA enhance oxidase activity by destabilizing enzyme-product complexes .

-

Mutant Studies : The Glu376-Gln MCAD mutant eliminates redox equilibration, confirming O₂ reacts directly with reduced enzyme-substrate complexes .

-

pH-Dependent Enzyme-Substrate Interactions

The MCAD-IACoA complex exhibits pH-sensitive conformational changes:

-

Two-Step Binding :

-

pKa Values :

Role in Microbial Tryptophan Metabolism

3-IPCoA is an intermediate in gut microbiota-derived indole-3-propionic acid (IPA) biosynthesis:

-

Reductive Pathway :

-

Key Enzymes :

Comparative Substrate Specificity

3-IPCoA’s bulky indole group distinguishes it from physiological substrates:

| Substrate | MCAD kcat(s−1) | Oxidase Activity (H2O2production) |

|---|---|---|

| Octanoyl-CoA | 48s−1 | Low |

| 3-Indolepropionyl-CoA | 12s−1 | High |

| Butyryl-CoA | 32s−1 | Moderate |

特性

CAS番号 |

144319-97-1 |

|---|---|

分子式 |

C32H45N8O17P3S |

分子量 |

938.7 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(1H-indol-3-yl)propanethioate |

InChI |

InChI=1S/C32H45N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-6,13,16-17,21,25-27,31,36,43-44H,7-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/t21-,25-,26-,27+,31-/m1/s1 |

InChIキー |

IXFKVXFSQBQASQ-GRBGHKMPSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |

Key on ui other cas no. |

144319-97-1 |

同義語 |

3-indolepropionyl-CoA 3-indolepropionyl-coenzyme A coenzyme A, 3-indolepropionyl IPCoA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。